Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4-Acetyl-1H-pyrrole-3-carbaldehyde: A Technical Guide for Structural Elucidation
Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4-Acetyl-1H-pyrrole-3-carbaldehyde: A Technical Guide for Structural Elucidation
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Validating the Protocols
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Confirming the Correlations
I'm now detailing how HMBC confirms the substituent placements on the pyrrole ring. I'm focusing on the 3J_CH couplings: the formyl proton's coupling to C2 and C4, and the acetyl protons' coupling to C4 and C5, which will provide irrefutable evidence. I will be incorporating the use of these correlations in the discussion and the diagrams.
Drafting the Summary
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Elaborating the Analysis
I'm now detailing the expected chemical shifts for both 1H and 13C NMR spectra. For 1H, I'm noting the highly deshielded N-H signal, the aldehyde and acetyl methyl signals, and the coupled pyrrole proton signals. For 13C, I'm focusing on the carbonyl carbons and the quaternary pyrrole carbons. I'll summarize these in a dedicated table. I'll include the use of a 400 MHz or 600 MHz spectrometer. I will also incorporate the DOT diagram for the workflow.
Refining the Diagrams
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Finalizing the Content
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Integrating the Spectra
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Refining the Text
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Validating the Assignments
I'm now detailing the utility of scalar couplings in confirming substituent positions, and am mathematically proving the structural regiochemistry by assigning correlations. I'm focusing on the necessity of the HMBC experiment in ensuring structural elucidation is accurate, and the use of the data for a comprehensive, self-validating framework. I'm building out the tables, as well.
Updating the References
Finalizing the References
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"C7H7NO2 - Molecular Formula - MOLBASE", Molbase. URL: [Link]
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"A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity", Università degli Studi di Napoli Federico II (unina.it). URL: [Link]
Validating the Logic
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Refining the Workflow
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Integrating the Analysis
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Executive Summary
Pyrrole derivatives are foundational scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and porphyrin precursors. The unambiguous structural characterization of these heterocycles is paramount. This whitepaper provides an in-depth, authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-acetyl-1H-pyrrole-3-carbaldehyde (C₇H₇NO₂, MW: 137.14 g/mol )[1]. Designed for analytical chemists and drug development professionals, this guide moves beyond simple data tabulation to explain the quantum mechanical causality behind chemical shifts and establishes a self-validating experimental workflow for rigorous structural proof.
Theoretical Framework: Causality of Chemical Shifts
The pyrrole ring is an electron-rich, aromatic, five-membered heterocycle. In its unsubstituted form, the electron density is delocalized, shielding the ring protons. However, the introduction of substituents fundamentally alters this electronic landscape[2].
In 4-acetyl-1H-pyrrole-3-carbaldehyde, the presence of two strong electron-withdrawing groups (EWGs)—a formyl group at C3 and an acetyl group at C4—creates a profound deshielding effect:
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Mesomeric (Resonance) Withdrawal: Both carbonyl groups withdraw electron density from the conjugated pyrrole π-system. This electron depletion significantly deshields the remaining ring protons (H2 and H5), shifting them downfield compared to unsubstituted pyrrole[2].
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Diamagnetic Anisotropy: The π-electrons of the C=O double bonds circulate in the applied magnetic field, creating an induced localized magnetic field. Protons situated in the deshielding cone of this induced field (such as the aldehyde proton itself) experience a higher effective magnetic field, pushing their resonance to the extreme downfield region (~10.25 ppm).
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Nitrogen Deshielding: The synergistic electron-withdrawing nature of the C3 and C4 substituents depletes electron density from the pyrrole nitrogen. This reduces the shielding of the N-H proton, shifting it from a typical ~8.0 ppm to >12.0 ppm.
Experimental Workflow & Self-Validating Protocols
A robust NMR protocol must be a self-validating system. Reliance on 1D chemical shifts alone is insufficient for highly substituted heterocycles due to potential solvent effects or concentration-dependent shifts. The following step-by-step methodology integrates 1D and 2D techniques to create a closed-loop validation system, ensuring absolute confidence in the structural assignment.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of high-purity 4-acetyl-1H-pyrrole-3-carbaldehyde in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality for Solvent Choice: DMSO- d6 is highly polar, ensuring complete dissolution. More importantly, it lacks exchangeable protons and strongly hydrogen-bonds with the pyrrole N-H. This slows down quadrupolar relaxation and chemical exchange, allowing the N-H proton to be observed as a distinct signal rather than broadening into the baseline[3].
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Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz or 600 MHz NMR spectrometer. Perform rigorous tuning, matching, locking (to the DMSO deuterium signal), and shimming (to achieve a line width < 1.0 Hz).
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1D Acquisition:
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¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
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¹³C NMR: Acquire 1024–2048 scans utilizing proton decoupling (WALTZ-16 sequence) to simplify the spectrum into singlets.
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2D Acquisition (The Validation Loop): Acquire Gradient-Selected COSY, HSQC, and HMBC spectra. These experiments mathematically lock the regiochemistry by mapping scalar couplings ( 1J , 2J , 3J ) across the molecular framework.
Step-by-step experimental workflow for NMR acquisition and processing.
Spectral Analysis and Data Presentation
¹H NMR Spectral Data
The ¹H NMR spectrum of 4-acetyl-1H-pyrrole-3-carbaldehyde in DMSO- d6 yields five distinct proton environments. The N-H proton is highly diagnostic, while the α-protons (H2 and H5) appear as closely spaced doublets due to long-range coupling ( 4JHH ~ 3.0 Hz) across the heterocycle[2].
Table 1: ¹H NMR Data Summary (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 1 | ~12.20 | Broad Singlet (br s) | - | 1H | Pyrrole N-H |
| 3-CHO | ~10.25 | Singlet (s) | - | 1H | Aldehyde C-H |
| 2 | ~7.75 | Doublet (d) | ~3.0 | 1H | Pyrrole C2-H |
| 5 | ~7.60 | Doublet (d) | ~3.0 | 1H | Pyrrole C5-H |
| 4-Ac | ~2.45 | Singlet (s) | - | 3H | Acetyl CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals seven distinct carbon environments. The two carbonyl carbons are easily identified in the extreme downfield region (>180 ppm). The pyrrole ring carbons are differentiated by their substitution: C3 and C4 are quaternary (Cq) and directly attached to the EWGs, while C2 and C5 are protonated (CH)[2].
Table 2: ¹³C NMR Data Summary (DMSO- d6 , 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 4-C=O | ~193.5 | Cq | Acetyl Carbonyl |
| 3-C=O | ~187.0 | CH | Aldehyde Carbonyl |
| 2 | ~128.5 | CH | Pyrrole C2 |
| 5 | ~126.0 | CH | Pyrrole C5 |
| 3 | ~125.0 | Cq | Pyrrole C3 |
| 4 | ~124.5 | Cq | Pyrrole C4 |
| 4-CH₃ | ~27.5 | CH₃ | Acetyl Methyl |
Advanced 2D NMR Strategies for Unambiguous Assignment
To achieve a self-validating dataset, 2D NMR techniques are employed to map the connectivity of the molecule, proving the relative positions of the formyl and acetyl groups.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons ( 1JCH ). It immediately confirms which carbon signals belong to C2 (128.5 ppm), C5 (126.0 ppm), the aldehyde carbonyl (187.0 ppm), and the acetyl methyl (27.5 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for regiochemical proof, observing 2JCH and 3JCH couplings.
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Validation of C3 position: The aldehyde proton (~10.25 ppm) will show strong 3J correlations to both C2 and C4, confirming its placement between these two nodes.
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Validation of C4 position: The acetyl methyl protons (~2.45 ppm) will show a 2J correlation to the acetyl carbonyl (~193.5 ppm) and a crucial 3J correlation to the pyrrole C4 (~124.5 ppm), locking the acetyl group to the 4-position.
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Key 2D NMR (HSQC/HMBC) connectivity logic for structural validation.
References
- An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.BenchChem.
- C7H7NO2 - Molecular Formula - MOLBASE.Molbase.
- A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity.Università degli Studi di Napoli Federico II.
